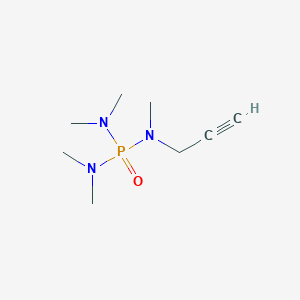
N,N,N',N',N''-Pentamethyl-N''-prop-2-yn-1-ylphosphoric triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’,N’‘-Pentamethyl-N’'-prop-2-yn-1-ylphosphoric triamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of multiple methyl groups and a prop-2-yn-1-yl group attached to a phosphoric triamide core, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’,N’‘-Pentamethyl-N’'-prop-2-yn-1-ylphosphoric triamide typically involves the reaction of a phosphoric triamide precursor with methylating agents and propargyl halides. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or copper complexes, can enhance the efficiency of the reaction. The final product is purified through techniques like distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’,N’‘-Pentamethyl-N’'-prop-2-yn-1-ylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phosphoric triamides depending on the nucleophile used.
Scientific Research Applications
N,N,N’,N’,N’‘-Pentamethyl-N’'-prop-2-yn-1-ylphosphoric triamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty polymers and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of N,N,N’,N’,N’‘-Pentamethyl-N’'-prop-2-yn-1-ylphosphoric triamide involves its ability to interact with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’,N’'-Pentamethyldiethylenetriamine: Similar in structure but lacks the prop-2-yn-1-yl group.
N,N,N’,N’,N’‘-Trimethyl-N’'-prop-2-yn-1-ylphosphoric triamide: Similar but with fewer methyl groups.
Uniqueness
N,N,N’,N’,N’‘-Pentamethyl-N’'-prop-2-yn-1-ylphosphoric triamide is unique due to the presence of both multiple methyl groups and a prop-2-yn-1-yl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to form stable complexes with metals and its versatility in various chemical reactions make it a valuable compound in research and industry.
Properties
CAS No. |
59950-82-2 |
|---|---|
Molecular Formula |
C8H18N3OP |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
N-[bis(dimethylamino)phosphoryl]-N-methylprop-2-yn-1-amine |
InChI |
InChI=1S/C8H18N3OP/c1-7-8-11(6)13(12,9(2)3)10(4)5/h1H,8H2,2-6H3 |
InChI Key |
DOYODMYEMDHHCE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(N(C)C)N(C)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















